2,4,6-Triphenylpyran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23842-83-3 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,4,6-triphenylpyran-2-ol |
InChI |
InChI=1S/C23H18O2/c24-23(21-14-8-3-9-15-21)17-20(18-10-4-1-5-11-18)16-22(25-23)19-12-6-2-7-13-19/h1-17,24H |
InChI Key |
CDTMVTOBRQAEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(O2)(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Historical and Foundational Context of Pyranol Chemistry Research
Evolution of Pyran Derivatives in Organic Synthesis
The field of heterocyclic chemistry, which includes pyrans, began to flourish alongside organic chemistry in the 1800s. orientjchem.org Pyran derivatives are six-membered heterocyclic compounds that contain an oxygen atom within the ring and are fundamental structural motifs in a vast number of natural products and synthetic molecules. nih.govresearchgate.net Their skeletons are found in coumarins, flavonoids, and various sugars. rsc.org
Over the decades, the synthesis of pyran derivatives has evolved significantly. Early methods have been supplemented and often replaced by more efficient strategies, such as multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. encyclopedia.pubscielo.br These advancements have been driven by the diverse biological and pharmacological applications of pyran-containing compounds, which exhibit properties ranging from anticancer to antimicrobial. rsc.orgnih.govbenthamdirect.com The continuous development of novel synthetic methodologies, including the use of sustainable and reusable catalysts, underscores the enduring importance of pyran derivatives in medicinal and materials chemistry. nih.govencyclopedia.pub
Early Investigations into Pyran Ring Systems and Their Reactivity
Early research into pyran ring systems revealed their complex and versatile reactivity. The pyran ring can exist in several forms, such as 2H-pyran and 4H-pyran, and their corresponding oxidized versions, pyran-2-one and pyran-4-one. researchgate.net A key aspect of their chemistry is the dual nature of some derivatives, like pyran-2-ones, which exhibit characteristics of both aliphatic and aromatic systems. clockss.org
The presence of the electronegative oxygen atom creates electrophilic centers within the ring, typically at positions 2, 4, and 6, making the pyran ring susceptible to attack by nucleophiles. researchgate.net These reactions often lead to ring-opening, followed by rearrangement or recyclization to form new carbocyclic or heterocyclic structures. researchgate.netclockss.orgresearchgate.net This reactivity is fundamental to the synthetic utility of pyrans, allowing them to be transformed into a wide array of other compounds. The stability of the pyran ring itself can vary; for instance, simple 2H-pyran is known to be unstable, particularly in the presence of air, while other derivatives, like certain pyranopterins, show considerable stability in acidic conditions. nih.govbrynmawr.edu
Significance of Pyrylium (B1242799) Salts as Precursors in Heterocyclic Chemistry
Pyrylium salts are cationic, six-membered aromatic heterocycles containing a positively charged oxygen atom. nih.gov First reported by Baeyer in 1911, their importance as versatile precursors in organic synthesis was not fully appreciated until the 1960s. nih.govsemanticscholar.org These salts are key intermediates due to the strong electron-withdrawing effect of the O+ heteroatom, which makes the ring highly reactive toward nucleophiles. orientjchem.orgthieme-connect.de
The reaction of a pyrylium salt with a nucleophile is a cornerstone of its chemistry. Unlike aromatic systems such as benzene, pyrylium salts readily undergo nucleophilic addition, typically at the α (2,6) and γ (4) positions. wikipedia.org This addition often leads to the opening of the pyran ring, creating a 1,5-enedione intermediate, or it can proceed through an ANRORC (Attack by a Nucleophile, Ring Opening, and Ring Closure) mechanism to yield different heterocyclic systems. thieme-connect.de
The subject of this article, 2,4,6-Triphenylpyran-2-ol, is the covalent adduct, or "pseudobase," formed from the reaction of the 2,4,6-triphenylpyrylium (B3243816) cation with a hydroxide (B78521) ion (OH-). wikipedia.org While the pyrylium salt is a stable, isolable aromatic cation, the corresponding pyranol is typically an unstable intermediate that exists in equilibrium with the open-chain 1,5-dione form. wikipedia.org
The immense synthetic utility of pyrylium salts stems from their ability to be converted into a plethora of other compounds. For example, reaction with ammonia (B1221849) yields pyridines, primary amines give pyridinium (B92312) salts (known as Katritzky salts), and hydrogen sulfide (B99878) produces thiopyrylium (B1249539) salts. wikipedia.org This transformative potential has established pyrylium salts, particularly stable derivatives like 2,4,6-triphenylpyrylium salts, as indispensable building blocks in heterocyclic chemistry. nih.govorientjchem.org
Table 1: Selected Synthetic Routes to 2,4,6-Triphenylpyrylium Salts This table outlines common methods for the synthesis of the 2,4,6-triphenylpyrylium cation, the direct precursor to this compound.
| Starting Materials | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Benzaldehyde (B42025) and Acetophenone (B1666503) (2 equiv.) | Acid catalyst (e.g., HBF₄, HClO₄) | A classic condensation reaction that assembles the pyrylium ring from simple aromatic precursors. | wikipedia.org |
| Benzalacetophenone (Chalcone) and Acetophenone | Acid catalyst (e.g., fluoboric acid, BF₃·OEt₂) | A common and efficient method involving the cyclization of a C₃ fragment (chalcone) and a C₂ fragment (acetophenone). | wikipedia.org |
Table 2: Representative Reactions of 2,4,6-Triphenylpyrylium Salts with Nucleophiles This table showcases the versatility of the 2,4,6-triphenylpyrylium cation as a precursor in the synthesis of various heterocyclic and aromatic compounds.
| Nucleophile | Product Type | Example Product | Reference |
|---|---|---|---|
| Ammonia (NH₃) | Pyridine | 2,4,6-Triphenylpyridine | wikipedia.org |
| Primary Amines (R-NH₂) | Pyridinium Salt (Katritzky Salt) | N-Alkyl-2,4,6-triphenylpyridinium salt | wikipedia.orgnih.gov |
| Hydroxylamine (NH₂OH) | Pyridine-N-oxide | 2,4,6-Triphenylpyridine N-oxide | orientjchem.orgscispace.com |
| Hydroxide (OH⁻) | 1,5-Enedione (via pyranol pseudobase) | 1,3,5-Triphenyl-1,5-pentanedione | wikipedia.org |
| Hydrogen Sulfide (H₂S) | Thiopyrylium Salt | 2,4,6-Triphenylthiopyrylium salt | wikipedia.org |
Advanced Synthetic Methodologies for 2,4,6 Triphenylpyran 2 Ol and Its Analogs
Retrosynthetic Analysis in Pyranol Scaffold Design
Retrosynthetic analysis of the 2,4,6-triphenylpyran-2-ol scaffold reveals a logical and convergent synthetic strategy. The target molecule is a pseudobase, which exists in equilibrium with its corresponding 1,5-enedione and the aromatic 2,4,6-triphenylpyrylium (B3243816) cation. This relationship points to the 2,4,6-triphenylpyrylium salt as a key synthetic precursor.
The primary disconnection of the pyrylium (B1242799) ring system itself can be traced back to simpler, acyclic precursors. A common and effective retrosynthetic approach involves breaking the ring to reveal a 1,5-dicarbonyl compound. This intermediate can be further disconnected through a Michael-type addition, leading to two fundamental building blocks: an α,β-unsaturated ketone and a methyl ketone.
Specifically for the 2,4,6-triphenyl substituted system, this analysis leads to acetophenone (B1666503) and benzalacetophenone (chalcone) as the primary starting materials. This strategy is based on a [C4+C1] or a [C3+C2] fragment condensation approach, where two molecules of an acetophenone derivative and one molecule of a benzaldehyde (B42025) derivative, or two molecules of a chalcone (B49325) derivative and one molecule of an acetophenone derivative, are condensed to form the pyrylium ring. This convergent approach allows for significant variation in the substitution pattern of the final pyranol by simply modifying the aromatic ketones and aldehydes used as starting materials.
Strategies Involving Pyrylium Salt Intermediates
The synthesis of this compound is most effectively achieved through the intermediacy of 2,4,6-triphenylpyrylium salts. These stable, aromatic cations are readily prepared and can be converted to the desired pyranol (a pseudobase) upon treatment with a hydroxide (B78521) base. The formation of the pyrylium salt itself is the crucial step, and numerous protocols have been developed to achieve this transformation efficiently.
One-Pot Cyclization Protocols for Pyrylium Salt Formation
One-pot procedures for the synthesis of 2,4,6-triarylpyrylium salts are highly advantageous as they avoid the isolation of intermediate compounds, thereby saving time and resources. A widely employed method involves the acid-catalyzed condensation of two equivalents of an acetophenone with one equivalent of a benzaldehyde. researchgate.net
A particularly common and well-documented one-pot synthesis involves the reaction of acetophenone (1 equivalent) and chalcone (benzalacetophenone, 2 equivalents) in the presence of a strong acid. researchgate.netnih.gov Chalcone itself is typically formed in situ or prepared separately from the condensation of acetophenone and benzaldehyde. The use of tetrafluoroboric acid (HBF₄) is prevalent, leading to the formation of the highly stable 2,4,6-triphenylpyrylium tetrafluoroborate. researchgate.netnih.govwikipedia.org Other acids, such as perchloric acid, have also been used, though safety concerns with perchlorates have led to a preference for tetrafluoroborates. nih.gov
These one-pot cyclizations are often carried out in solvents like 1,2-dichloroethane (B1671644) or acetic anhydride (B1165640) and may require heating to drive the reaction to completion. researchgate.netwikipedia.org The product pyrylium salt typically precipitates from the reaction mixture upon cooling or addition of a non-polar solvent like diethyl ether, allowing for easy isolation. nih.govwikipedia.org Continuous-flow systems have also been developed for the rapid and efficient synthesis of pyrylium salts, offering advantages in terms of reaction time and scalability. researchgate.net
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Ref |
| Benzaldehyde, Acetophenone | BF₃·OEt₂ | N/A | One-pot condensation | 2,4,6-Triphenylpyrylium salt | Good | snu.ac.kr |
| Chalcone, Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane (DCE) | Reflux, 1.5 h | 2,4,6-Triphenylpyrylium tetrafluoroborate | 72% | wikipedia.org |
| Chalcone, Acetophenone | HBF₄ (52% ethereal solution) | 1,2-Dichloroethane (DCE) | 70-75°C then reflux 1 h | 2,4,6-Triphenylpyrylium tetrafluoroborate | 63-68% | nih.gov |
| Chalcone, Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane (DCE) | 110°C, 5 min (Flow reactor) | 2,4,6-Triphenylpyrylium tetrafluoroborate | 69-74% | researchgate.net |
Mechanistic Insights into Lewis Acid-Catalyzed Cyclizations (e.g., Inverse Electron Demand Hetero-Diels-Alder Reaction)
The formation of the pyrylium ring from acyclic precursors is a complex process involving several acid-catalyzed steps. The classical mechanism involves a series of aldol-type condensations and dehydrations to form a 1,5-diketone or a related pentadienyl cation, which then undergoes cyclization and subsequent aromatization.
An alternative and more modern mechanistic interpretation for the formation of certain triarylpyrylium salts involves an Inverse Electron Demand Hetero-Diels-Alder (IEDDA) reaction. researchgate.net This pericyclic pathway offers a powerful and convergent approach to the pyrylium core. In this context, the reaction proceeds between an electron-poor diene and an electron-rich dienophile. researchgate.net
For the synthesis of 2,4,6-triarylpyrylium ions, a BF₃·OEt₂ mediated IEDDA reaction between chalcones (acting as the dienophile component after coordination with the Lewis acid) and aryl acetylenes (acting as the diene component) has been reported. researchgate.net This protocol provides an effective one-pot method utilizing readily available substrates under mild conditions. The Lewis acid, BF₃·OEt₂, plays a crucial role in activating the chalcone, lowering its LUMO energy and facilitating the cycloaddition with the electron-rich alkyne. Following the [4+2] cycloaddition, the resulting bicyclic intermediate undergoes a process of aromatization to furnish the stable pyrylium ion. This mechanistic pathway highlights the versatility of pericyclic reactions in the construction of heterocyclic systems.
Catalytic Systems in Pyrylium and Pyranol Synthesis (e.g., Tosic Acid Condensation, Metal-Supported Catalysts)
A variety of catalytic systems have been employed to promote the synthesis of pyrylium salts and, by extension, pyranols. The choice of catalyst can influence reaction efficiency, substrate scope, and the nature of the counter-ion in the resulting pyrylium salt.
Brønsted and Lewis Acids: Strong acids are the most common catalysts for pyrylium salt synthesis. As mentioned, tetrafluoroboric acid (HBF₄) and perchloric acid (HClO₄) are frequently used. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also highly effective, particularly in one-pot syntheses from aldehydes and ketones. snu.ac.kr These acids function by activating carbonyl groups towards nucleophilic attack and catalyzing the necessary dehydration steps that lead to the aromatic pyrylium ring.
p-Toluenesulfonic Acid (Tosic Acid): Tosic acid (p-TsOH) has been utilized as a safe and inexpensive catalyst for the one-pot synthesis of 2,4,6-triarylpyrylium tosylates from substituted benzaldehydes and acetophenones. mdpi.com This method provides direct access to pyrylium salts with the tosylate counter-ion, which can be advantageous for specific applications or further transformations. researchgate.net
Solid Acid Catalysts: In a move towards more heterogeneous and potentially recyclable catalytic systems, superacid clays (B1170129) have been investigated. A trifluoromethanesulfonic acid-modified clay has been shown to promote the condensation of acetophenones to yield a mixture of products including 2,4,6-triarylpyrylium trifluoromethanesulfonate (B1224126) salts. elsevierpure.com The proposed mechanism involves the formation of a β-methylchalcone intermediate, which then undergoes acid-catalyzed cyclization and aromatization on the solid support. elsevierpure.com
| Catalyst Type | Example Catalyst | Reactants | Product | Ref |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Benzaldehyde, Acetophenone | 2,4,6-Triphenylpyrylium salt | snu.ac.kr |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Substituted Benzaldehydes, Substituted Acetophenones | 2,4,6-Triarylpyrylium tosylates | mdpi.com |
| Solid Superacid | Trifluoromethanesulfonic acid clay | Acetophenones | 2,4,6-Triarylpyrylium trifluoromethanesulfonates | elsevierpure.com |
Emerging Green Chemistry Approaches for Pyran Ring Formation
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of pyran rings. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.
Multicomponent Reactions in Green Solvents: Many green syntheses of pyran derivatives utilize multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product. These reactions are inherently atom-economical. Performing these MCRs in environmentally benign solvents like water or ethanol, or under solvent-free conditions, further enhances their green credentials. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using catalysts like [bmim]OH, a task-specific ionic liquid, under solvent-free conditions.
Use of Sustainable and Reusable Catalysts: A major focus of green pyran synthesis is the replacement of traditional homogeneous acid catalysts with heterogeneous, recyclable alternatives. A wide array of materials have been investigated, including:
Nano-catalysts: Magnetic nanoparticles (e.g., nano-Fe₃O₄) and metal oxide nanoparticles (e.g., CeO₂/ZrO₂) have been used as efficient and easily separable catalysts for the synthesis of various pyran scaffolds. nih.gov
Natural-derived catalysts: Materials like chitosan, a biopolymer, have been used to catalyze pyran ring formation. Catalysts derived from agricultural waste, such as nano-SiO₂ from wheat straw, have also been reported.
Solvent-free methods: Solvent-free reactions, often facilitated by grinding (mechanochemistry), represent a particularly green approach. This method has been successfully applied to the synthesis of pyrano[4,3-b]pyrans, offering simplicity, short reaction times, and the complete avoidance of organic solvents.
These emerging strategies demonstrate a significant shift towards more sustainable practices in the synthesis of pyran-containing molecules, offering pathways that are not only efficient but also minimize environmental impact. nih.gov
Reaction Mechanisms and Chemical Transformations of 2,4,6 Triphenylpyran 2 Ol
Electrocyclic Ring Opening (ERO) Reactions of Pyranols
Kinetic and Stereochemical Investigations of Ring Cleavage Processes
No specific kinetic or stereochemical data for the electrocyclic ring cleavage of 2,4,6-Triphenylpyran-2-ol were found in the available literature.
Substituent Effects on Reaction Pathways and Energetics (e.g., Fluorine Influence)
While the influence of substituents on electrocyclic reactions is a well-studied area in physical organic chemistry, specific studies on the effect of fluorine or other substituents on the reaction pathways and energetics of this compound are not available.
Formation of Acyclic Products through Pyran Ring Cleavage
Detailed characterization of acyclic products formed from the ring cleavage of this compound is not described in the accessible scientific literature.
Nucleophilic Additions and Ring-Opening Pathways
Reactions with N-Nucleophiles and Formation of Intermediate Species
While reactions of the related 2,4,6-triphenylpyrylium (B3243816) cation with N-nucleophiles are known, specific studies on the nucleophilic addition to this compound and the formation of corresponding intermediate species could not be located.
Mechanism of Pyranone Ring-Opening via Acyl Cyanide Intermediates
There is no available information detailing the mechanism of ring-opening of this compound or a related pyranone involving acyl cyanide intermediates.
Further experimental and theoretical research is required to elucidate the specific chemical transformations of this compound to the level of detail requested.
Conversion and Interconversion with Related Heterocyclic Systems
The positively charged oxygen atom within the pyrylium (B1242799) ring system makes it highly susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form a variety of other heterocyclic structures. nih.gov
One of the most significant transformations of pyrylium salts is their conversion into pyridine and pyridinium (B92312) derivatives. This reaction provides a powerful tool for the synthesis of highly substituted nitrogen-containing heterocycles. The general mechanism involves the nucleophilic attack of an amine on the pyrylium ring, followed by ring-opening, and subsequent ring-closure with the elimination of water to form the aromatic pyridine ring.
The reaction of 2,4,6-triphenylpyrylium salts with ammonia (B1221849) (NH₃) yields 2,4,6-triarylpyridines. wikipedia.org When primary amines (R-NH₂) are used, the reaction proceeds similarly to afford N-substituted-2,4,6-triarylpyridinium salts. wikipedia.org These pyridinium salts, often referred to as Katritzky salts, are valuable in further synthetic applications, including metal-catalyzed cross-coupling reactions. wikipedia.org The reaction pathway is a classic example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism.
| Reactant | Nucleophile | Product | Heterocycle Formed |
| 2,4,6-Triphenylpyrylium salt | Ammonia (NH₃) | 2,4,6-Triphenylpyridine | Pyridine |
| 2,4,6-Triphenylpyrylium salt | Primary Amine (R-NH₂) | 1-Alkyl/Aryl-2,4,6-triphenylpyridinium salt | Pyridinium |
| 2,4,6-Triphenylpyrylium salt | Hydroxylamine (NH₂OH) | 2,4,6-Triphenylpyridine-N-oxide | Pyridine-N-oxide |
This table summarizes the transformation of 2,4,6-triphenylpyrylium salts into various pyridine derivatives upon reaction with different nitrogen-based nucleophiles.
The versatility of the 2,4,6-triphenylpyrylium cation extends to the synthesis of other important classes of compounds, including sulfur-containing heterocycles and non-benzenoid aromatic hydrocarbons.
Thiopyrylium (B1249539) Salts: The oxygen heteroatom of the pyrylium ring can be readily exchanged for sulfur. Treatment of 2,4,6-triphenylpyrylium salts with a sulfide (B99878) source, such as sodium sulfide (Na₂S), results in the formation of the corresponding 2,4,6-triphenylthiopyrylium salt. wikipedia.orgresearchgate.net This transformation provides direct access to the thiopyrylium ring system, which is more aromatic and less reactive than its pyrylium counterpart due to the higher polarizability of sulfur. wikipedia.orgresearchgate.net
Substituted Azulenes: Pyrylium salts serve as effective precursors for the synthesis of substituted azulenes, which are bicyclic, non-benzenoid aromatic compounds with a characteristic blue color. The synthesis involves the reaction of the 2,4,6-triphenylpyrylium salt with the cyclopentadienyl anion. orgsyn.orgmdpi.com This reaction proceeds via a nucleophilic attack of the cyclopentadienyl anion on the pyrylium ring, which is followed by ring opening of the pyran system and a subsequent intramolecular condensation (ring closure) to form the seven-membered ring of the azulene core. mdpi.com This method is considered a smoother pathway to azulenes compared to syntheses starting from pyridinium salts. mdpi.com
| Precursor | Reagent | Product Class | Key Transformation |
| 2,4,6-Triphenylpyrylium salt | Sodium Sulfide (Na₂S) | Thiopyrylium Salt | Oxygen-Sulfur heteroatom exchange |
| 2,4,6-Triphenylpyrylium salt | Cyclopentadienyl anion | Substituted Azulene | Ring transformation and annulation |
This interactive table outlines the derivatization of 2,4,6-triphenylpyrylium salts into thiopyrylium salts and substituted azulenes.
Oxidative and Annulation Reactions in Pyranol Chemistry
The pyranol and its related pyrylium and pyranone forms can participate in various oxidative and ring transformation reactions, highlighting the synthetic utility of this structural motif.
While direct oxidative lactonization of this compound is not extensively documented, the related 2,4,6-triphenylpyrylium cation is well-known for its role as a photosensitizer in oxidative reactions. nih.gov Upon photoexcitation, the pyrylium salt becomes a powerful oxidizing agent capable of initiating electron transfer from a substrate. nih.gov For example, it can photosensitize the oxidative degradation of pollutants like 2,4-xylidine. nih.gov This process involves a direct electron transfer from the substrate to the excited pyrylium salt. nih.gov This demonstrates the capacity of the triphenylpyrylium system to participate in and facilitate oxidative chemical transformations.
Pyran-2-ones, which can be considered oxidized derivatives of pyranols, are susceptible to ring transformation reactions when treated with nucleophiles. clockss.org The pyran-2-one ring contains three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org Such reactions typically lead to the opening of the pyranone ring, followed by rearrangements that result in the formation of new heterocyclic or carbocyclic systems rather than the regeneration of the original pyranone ring. clockss.org These transformations represent a powerful method for converting the pyran-2-one scaffold into a diverse range of other molecular architectures using simple procedures. clockss.org
Studies on C-O Bond Cleavage in Pyran Architectures
The cleavage of the C-O bond is a fundamental step in many reactions of this compound and its corresponding pyrylium salt. The pyranol itself is a cyclic hemiacetal that exists in equilibrium with the ring-opened 1,5-diketone, 1,3,5-triphenyl-1,5-pentanedione. nih.govpreprints.org This ring-chain tautomerism is a clear manifestation of C-O bond cleavage.
In the presence of water or hydroxide (B78521) bases, 2,4,6-triphenylpyrylium salts undergo hydrolysis to form an unstable cyclic hemiacetal (the pyranol), which then experiences an electrocyclic ring opening. nih.govpreprints.org This process breaks the C-O bond and leads to the formation of the open-chain 1,5-enedione, also known as a pseudobase, which is stable in the case of the triphenyl-substituted system. wikipedia.orgpreprints.org This nucleophilic addition and subsequent ring-opening is a key feature of pyrylium salt chemistry and is the initial step in many of its ring transformation reactions. nih.gov
Theoretical and Computational Investigations of 2,4,6 Triphenylpyran 2 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,4,6-Triphenylpyran-2-ol and its related pyrylium (B1242799) cation. These methods model the molecule at the electronic level, providing a detailed picture of its geometry, energy, and orbital distributions.
Ab initio and, more commonly, Density Functional Theory (DFT) are the principal methods employed to investigate the structural and electronic properties of pyran and pyrylium systems. DFT, particularly with functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), is used to perform geometry optimizations, frequency calculations, and energy evaluations.
For this compound, these calculations confirm a non-planar structure for the pyran ring, which contains an sp³-hybridized carbon atom at the C2 position. This contrasts sharply with the planar, aromatic structure of the 2,4,6-triphenylpyrylium (B3243816) cation, which is also modeled using the same theoretical levels. DFT calculations are essential for determining the relative stabilities of these two species and for mapping the potential energy surface of the transformation between them.
Table 1: Comparison of Geometric and Electronic Properties from DFT Calculations
| Property | 2,4,6-Triphenylpyrylium (Cation) | This compound (Pseudobase) |
|---|---|---|
| Ring Structure | Planar | Non-planar (puckered) |
| Hybridization at C2 | sp² | sp³ |
| C2-O Bond Type | Part of a delocalized π-system | Single Bond (σ) |
Molecular orbital (MO) theory is critical for understanding the reactivity of the 2,4,6-triphenylpyrylium cation, which dictates the formation of this compound. The reaction is a nucleophilic attack on the pyrylium ring, a process governed by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational analyses show that the LUMO of the 2,4,6-triphenylpyrylium cation is primarily localized on the heterocyclic ring, with significant orbital coefficients on the C2, C4, and C6 carbon atoms. This low-lying LUMO makes these positions highly electrophilic and susceptible to attack by nucleophiles like water or hydroxide (B78521) ions. This phenomenon is referred to as "LUMO activation." The energy and distribution of the LUMO can be precisely calculated, explaining the regioselectivity of the nucleophilic attack that leads to the formation of the 2-hydroxy-adduct, this compound.
Aromaticity and Bonding Character Assessment (e.g., NICS(0), NBO, BCP Analyses)
A central theme in the computational analysis of the pyrylium/pyran-ol system is the dramatic change in aromaticity. The 2,4,6-triphenylpyrylium cation is an aromatic species, conforming to Hückel's rule with 6 π-electrons delocalized within the heterocyclic ring. In contrast, the formation of this compound involves the disruption of this aromatic system.
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for assessing aromaticity. NICS values are calculated at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)). For the aromatic 2,4,6-triphenylpyrylium cation, a significantly negative NICS(0) value (typically in the range of -5 to -10 ppm) is computed, indicative of a diatropic ring current characteristic of aromatic systems. Conversely, for the non-aromatic pyran ring in this compound, the NICS(0) value is close to zero, confirming the loss of aromaticity.
Natural Bond Orbital (NBO) and Bond Critical Point (BCP) Analyses: NBO analysis provides a detailed picture of the bonding and charge distribution. uni-muenchen.de For the pyrylium cation, NBO reveals delocalized π-bonding across the ring. For this compound, it shows a localized bonding scheme with distinct C-C single and C=C double bonds, along with the newly formed C2-O σ-bond. NBO is also used to analyze the donor-acceptor interactions during its formation, quantifying the charge transfer from the oxygen of the attacking water molecule to the LUMO of the pyrylium ring. aimspress.com BCP analysis, part of the Quantum Theory of Atoms in Molecules (QTAIM), characterizes the electron density at points between bonded atoms, further distinguishing the delocalized bonds in the cation from the localized bonds in the pyran-2-ol.
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry is uniquely suited to model the reaction pathway for the formation of this compound from its pyrylium salt, a process of significant chemical interest. This is achieved by calculating the energetics of the hydrolysis reaction.
Reaction: 2,4,6-triphenylpyrylium⁺ + H₂O ⇌ [Transition State]‡ ⇌ this compound + H⁺
Using DFT, the geometries of the reactants, transition state, and products are optimized. The transition state is characterized as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the C-O bond formation. The calculations provide key thermodynamic and kinetic data:
Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This value determines the kinetic feasibility of the reaction.
Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
These calculations demonstrate how the high stability of the aromatic pyrylium cation must be overcome to reach the transition state, providing a quantitative basis for its reactivity towards nucleophiles.
Structure-Property Relationships from Computational Models
Computational models are powerful tools for establishing direct links between the molecular structure of a compound and its observable properties. nih.gov For the this compound system, these models can predict and explain experimental observations.
Electronic Spectra: One of the most striking properties is the color difference: pyrylium salts are often deeply colored, while the corresponding pyran-2-ol is colorless. This can be modeled using Time-Dependent Density Functional Theory (TD-DFT). TD-DFT calculations predict the electronic excitation energies and corresponding absorption wavelengths (λmax). For the 2,4,6-triphenylpyrylium cation, the extensive π-conjugation results in a low-energy HOMO-LUMO gap, leading to absorption in the visible region of the spectrum. For this compound, the disruption of the conjugation leads to a larger HOMO-LUMO gap and a significant blue-shift of the absorption maximum into the ultraviolet region, explaining its lack of color.
Quantitative Structure-Property Relationship (QSPR): QSPR studies aim to build statistical models that correlate calculated molecular descriptors with experimental properties. bris.ac.uk For a series of substituted triphenylpyran-2-ol derivatives, computational descriptors (such as LUMO energy, NBO charges on ring carbons, or dipole moment) can be calculated. These descriptors can then be used to build a QSPR model that predicts the equilibrium constant for the hydrolysis reaction or the rate of formation. Such models are invaluable for designing new pyrylium-based systems with tailored reactivity and stability.
Table 2: Data Derived from Computational Analyses
| Computational Method | Information Obtained for this compound System |
|---|---|
| DFT | Optimized molecular geometry, vibrational frequencies, reaction energies (ΔErxn), activation energies (ΔE‡) |
| TD-DFT | Electronic excitation energies, UV-Vis absorption maxima (λmax), oscillator strengths |
| NICS | Aromaticity assessment (diatropic vs. atropic ring current) |
| NBO | Atomic partial charges, bond orders, hybridization, donor-acceptor interactions |
| QTAIM (BCP) | Characterization of chemical bonds (e.g., covalent, ionic) based on electron density topology |
Spectroscopic Characterization and Structural Elucidation Techniques for 2,4,6 Triphenylpyran 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of 2,4,6-triphenylpyran-2-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insight into the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most widely used NMR techniques for the characterization of organic compounds. In the context of 2,4,6-triphenylpyran derivatives, these methods are indispensable for confirming the presence and arrangement of the phenyl and pyran ring protons and carbons.
For the related compound, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons. The multiplet observed between δ 7.84 - 7.88 ppm corresponds to six protons, the triplet at δ 7.94 ppm (J = 7.5 Hz) is assigned to three protons, the doublet at δ 8.67 ppm (J = 7.5 Hz) corresponds to six protons, and the singlet at δ 9.24 ppm is attributed to the two protons on the pyrylium (B1242799) ring researchgate.net.
The ¹³C NMR spectrum of 2,4,6-triphenylpyrylium tetrafluoroborate in DMSO-d6 displays a series of signals corresponding to the different carbon environments within the molecule. The observed chemical shifts are δ 115.1, 128.8, 129.1, 129.8, 129.9, 130.0, 132.4, 135.0, 135.2, 165.1, and 170.0 ppm researchgate.net. For derivatives such as 4-(4-Methylphenyl)-2,4,6-triphenyl-4H-pyran, the ¹³C NMR spectrum provides key signals that confirm the structure spectrabase.com.
A representative compilation of ¹H and ¹³C NMR data for related triaryl-substituted pyrimidines, which share structural similarities with the triphenylpyran core, is presented in the table below.
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 2,4,6-Triphenylpyrimidine | 8.76 (d, J = 8.0 Hz, 2H), 8.33–8.27 (m, 4H), 8.02 (s, 1H), 7.62–7.51 (m, 9H) | 164.70 (2x), 164.46, 138.13, 137.50 (2x), 130.74 (2x), 130.60, 128.87 (4x), 128.45 (2x), 128.41 (2x), 127.25 (4x), 110.25 |
| 2,4-Bis(4-fluorophenyl)-6-phenylpyrimidine | 8.71 (t, J = 7.5 Hz, 2H), 8.31–8.22 (m, 4H), 7.93 (s, 1H), 7.60–7.53 (m, 3H), 7.28–7.16 (m, 4H) | 164.73 (d, J = 248.75 Hz), 164.59 (d, J = 254.875 Hz), 164.85, 163.62, 137.28, 134.18 (d, J = 2.5125 Hz), 133.51 (d, J = 2.875 Hz), 130.89, 130.53 (d, J = 8.625 Hz, 2x), 129.25 (d, J = 8.625 Hz, 2x), 128.92 (2x), 128.70, 127.22 (2x), 115.93 (d, J = 21.625 Hz, 2x), 115.35 (d, J = 21.375 Hz, 2x), 109.72 |
Data sourced from a study on triaryl pyrimidines nih.gov.
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the characterization of halogenated organic compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is significantly larger than that of ¹H NMR, leading to better resolution of signals even in complex molecules nih.govnih.gov. This technique is particularly valuable for confirming the incorporation and regiochemistry of fluorine atoms in fluorinated analogs of this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic rings nih.govnih.gov.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group wikipedia.org. Other significant absorptions would include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the pyran ring (typically below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations.
The IR spectrum of the related 2,4,6-triphenylpyrylium tetrafluoroborate shows characteristic peaks at 3069, 1621, 1592, 1468, 1272, 1194, 1049, 986, and 763 cm⁻¹ researchgate.net.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1050-1260 |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental compositions.
For the related 2,4,6-triphenylpyrylium cation, the calculated exact mass for C₂₃H₁₇O⁺ is 309.1273, with a found value of 309.1284 from HRMS analysis researchgate.net. This level of accuracy is essential for validating the synthesis of new this compound derivatives.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
| Compound | Crystal System | Space Group | Key Structural Features |
| 4-Methyl-2,4,6-triphenyl-4H-thiopyran | Monoclinic | Cc | Flattened boat conformation of the thiopyran ring. nih.gov |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules. These techniques provide information about the electronic transitions within a molecule and are particularly useful for characterizing conjugated systems like the one present in this compound derivatives.
The UV-Vis absorption spectra of related 2,4,6-triphenyl-1,3,5-triazine derivatives show strong absorption maxima around 250 nm and 325 nm, which are attributed to π-π* transitions within the aromatic and triazine moieties acs.org. The related 2,4,6-triphenylpyrylium salts exhibit absorption in the blue to near-ultraviolet region and emit in the blue-green spectral range researchgate.net. For instance, 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane shows an absorption maximum around 410 nm and an emission maximum around 470 nm. These studies suggest that this compound derivatives are also likely to possess interesting photophysical properties.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | ~410 | ~470 | Dichloromethane |
| 2,4,6-Triphenylpyrylium chloride | ~410 | ~465 | Acetonitrile researchgate.net |
UV-Visible Spectroscopy for Electronic Transitions
In related 2,4,6-triphenylpyrylium salts, two main absorption bands are typically observed. The parent 2,4,6-triphenylpyrylium perchlorate, for instance, exhibits absorption peaks at approximately 355 nm and 405 nm in acetonitrile. unlv.edu The introduction of various substituents on the phenyl rings can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For example, derivatives of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates show principal absorption peaks ranging from 361 nm to 411 nm, with molar absorptivity values often in the range of 10,000 to 40,000 M⁻¹cm⁻¹. unlv.edu
The electronic transitions in these systems are generally attributed to π-π* transitions within the aromatic framework. In derivatives with electron-donating or electron-withdrawing groups, intramolecular charge transfer (ICT) from the electron-rich phenyl rings to the electron-deficient pyrylium or pyran core can also contribute significantly to the absorption spectrum. This ICT character is often responsible for the long-wavelength absorption bands and the vibrant colors of many of these compounds.
Below is a data table summarizing the UV-Visible absorption data for a selection of 2,4,6-tris(4-substituted phenyl)pyrylium salts, which provide insight into the electronic transitions expected for their this compound analogues.
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2,4,6-Tris(4-methylphenyl)pyrylium triflimide | Acetonitrile | 373, 420 (shoulder) | 38,000, 22,000 |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium triflimide | Acetonitrile | 411, 455 (shoulder) | 19,000, 10,000 |
| 2,4,6-Tris(4-fluorophenyl)pyrylium triflimide | Acetonitrile | 361, 400 (shoulder) | 38,000, 26,000 |
| 2,4,6-Tris(4-chlorophenyl)pyrylium triflimide | Acetonitrile | 369, 410 (shoulder) | 40,000, 27,000 |
| 2,4,6-Tris(4-bromophenyl)pyrylium triflimide | Acetonitrile | 373, 415 (shoulder) | 39,000, 26,000 |
Fluorescence Spectroscopy and Quantum Yield Evaluation
Many this compound derivatives and their corresponding pyrylium salts exhibit fluorescence, emitting light upon excitation at their absorption wavelengths. The emission properties, including the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F), are crucial parameters for understanding their potential applications in areas such as fluorescent probes and light-emitting materials.
The fluorescence of these compounds typically occurs in the blue to green region of the visible spectrum. For example, various trimethyl- and trihalo-substituted pyrylium salts have been reported to emit strong blue light with emission peaks in the range of 456 nm to 479 nm in acetonitrile. In contrast, trimethoxy-substituted pyrylium salts can emit intense green light with maxima around 526 nm. unlv.edu The parent 2,4,6-triphenylpyrylium perchlorate shows an emission peak at 466 nm in acetonitrile. unlv.edu
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the presence of substituents. For a series of 2,4,6-tris(4-substituted phenyl)pyrylium triflimides, the quantum yields in acetonitrile were found to be in the range of 0.13 to 0.41. unlv.edu The presence of heavy atoms, such as bromine, can lead to fluorescence quenching and a lower quantum yield due to enhanced intersystem crossing. unlv.edu
The following table presents fluorescence data for selected 2,4,6-tris(4-substituted phenyl)pyrylium salts, offering a comparative look at their emission characteristics.
| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_F) |
| 2,4,6-Tris(4-methylphenyl)pyrylium triflimide | Acetonitrile | 373 | 479 | 0.28 |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium triflimide | Acetonitrile | 411 | 526 | 0.41 |
| 2,4,6-Tris(4-fluorophenyl)pyrylium triflimide | Acetonitrile | 361 | 458 | 0.35 |
| 2,4,6-Tris(4-chlorophenyl)pyrylium triflimide | Acetonitrile | 369 | 472 | 0.23 |
| 2,4,6-Tris(4-bromophenyl)pyrylium triflimide | Acetonitrile | 373 | 474 | 0.13 |
Solvatochromism Studies and Environmental Effects on Spectral Properties
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for probing the interaction between a solute and its surrounding solvent molecules. The absorption and emission spectra of this compound derivatives can be significantly influenced by the polarity of the solvent, providing insights into the nature of their ground and excited states.
In general, compounds with a significant intramolecular charge transfer character in their excited state exhibit pronounced solvatochromism. As the solvent polarity increases, the excited state is often stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. For instance, in some donor-π-acceptor systems, the fluorescence maxima can show a large solvent-dependent shift of over 130 nm.
Studies on related pyrylium salts have shown that while the absorption spectra can be relatively insensitive to the solvent, the emission spectra can be very solvent-sensitive. mdpi.com For example, the absorption spectrum of 2,4,6-triphenylpyrylium tetrafluoroborate shows a slight redshift when changing the solvent from the more polar acetonitrile to the less polar dichloromethane. researchgate.net This suggests a greater stabilization of the ground state in the more polar solvent. The fluorescence emission maxima, however, may show more complex behavior depending on specific solute-solvent interactions such as hydrogen bonding.
The effect of solvent on the spectral properties of a chromophore can be quantified using various empirical solvent polarity scales. By plotting the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity parameter, information about the change in dipole moment upon excitation can be obtained. This analysis helps in understanding the charge distribution in the excited state and the nature of the electronic transitions.
The table below illustrates the effect of solvent on the absorption and emission maxima of a related 2-oxo-2H-pyran derivative, showcasing the principles of solvatochromism.
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Chloroform | 380 | 480 | 5464 |
| Dichloromethane | 382 | 485 | 5304 |
| N,N-Dimethylformamide | 385 | 495 | 5514 |
| Methanol | 388 | 505 | 5824 |
| Acetonitrile | 390 | 510 | 5882 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
